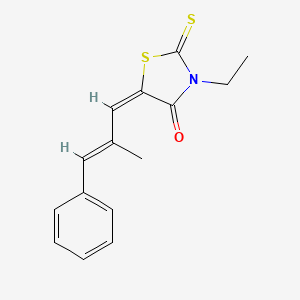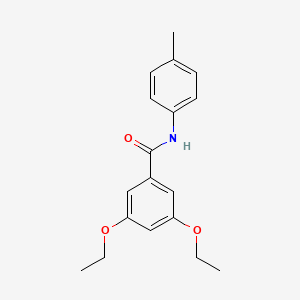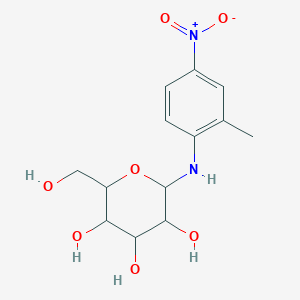
N-(2-methyl-4-nitrophenyl)-beta-D-galactopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)-beta-D-galactopyranosylamine, commonly known as MNG, is a synthetic compound that is widely used in scientific research. It is a derivative of the naturally occurring sugar, galactose, and is often used as a probe to study the role of carbohydrates in various biological processes.
作用機序
MNG acts as a competitive inhibitor of carbohydrate-binding proteins, such as lectins, by mimicking the natural ligand of the protein. It binds to the carbohydrate recognition domain of the protein, preventing it from interacting with its natural ligand. This allows researchers to study the specificity and affinity of the protein for different carbohydrates.
Biochemical and Physiological Effects:
MNG has been shown to have no significant biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes.
実験室実験の利点と制限
One of the main advantages of MNG is its high specificity for carbohydrate-binding proteins. This allows researchers to study the role of carbohydrates in various biological processes with a high degree of accuracy. However, MNG has some limitations as well. It is a synthetic compound and may not accurately mimic the natural ligand of the protein being studied. Additionally, MNG may not be suitable for studying carbohydrates that are highly branched or have complex structures.
将来の方向性
There are several future directions for the use of MNG in scientific research. One area of interest is the development of new glycoconjugates that can be used to study the interactions between carbohydrates and proteins in greater detail. Another area of interest is the use of MNG in the development of new therapies for diseases such as cancer, where aberrant glycosylation patterns are often observed. Overall, MNG is a valuable tool for studying the role of carbohydrates in various biological processes and has the potential to lead to new discoveries in the field of glycobiology.
合成法
The synthesis of MNG involves the reaction of 2,4-dinitrophenylhydrazine with galactose, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
MNG has been extensively used as a tool to study carbohydrate-protein interactions. It is often conjugated to proteins or peptides to create glycoconjugates, which can then be used to probe the specificity and affinity of carbohydrate-binding proteins such as lectins. MNG has also been used to study the glycosylation patterns of proteins and to investigate the role of carbohydrates in cell signaling and adhesion.
特性
IUPAC Name |
2-(hydroxymethyl)-6-(2-methyl-4-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-4-7(15(20)21)2-3-8(6)14-13-12(19)11(18)10(17)9(5-16)22-13/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFNBBQRHGUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)
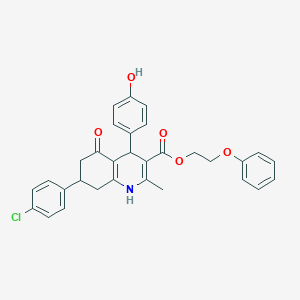
![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)benzamide](/img/structure/B5220944.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5220957.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5220961.png)
![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid](/img/structure/B5220987.png)
![6-bromo-3-{[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-3,8a-dihydro-2H-chromen-2-one](/img/structure/B5220990.png)
![11-(2,3-dimethylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5220992.png)
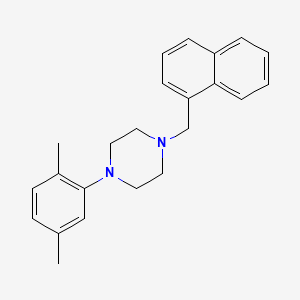
![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)
